Fmoc-(S)-|A-2-Thiazolepropanoic acid

Catalog No.
S14154395
CAS No.
M.F
C21H18N2O4S
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(S)-|A-2-Thiazolepropanoic acid

Product Name

Fmoc-(S)-|A-2-Thiazolepropanoic acid

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H18N2O4S/c24-19(25)11-18(20-22-9-10-28-20)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m0/s1

InChI Key

GONOGNHLVLXPFM-SFHVURJKSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=NC=CS4

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=NC=CS4

Fmoc-(S)-2-Thiazolepropanoic acid is a specialized amino acid derivative characterized by the presence of a thiazole ring and a propanoic acid moiety. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis. This compound is notable for its unique structure, which incorporates sulfur and nitrogen in the thiazole ring, contributing to its distinct chemical properties and biological activities.

The reactivity of Fmoc-(S)-2-Thiazolepropanoic acid primarily involves nucleophilic attacks at the carbonyl carbon of the propanoic acid group and the amine group during peptide bond formation. Under appropriate conditions, it can participate in various coupling reactions with other amino acids or peptide fragments, often utilizing coupling reagents such as N,N'-dicyclohexylcarbodiimide or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. The deprotection of the Fmoc group is typically achieved using piperidine or other bases, allowing for the synthesis of peptides containing this thiazole-containing amino acid.

Fmoc-(S)-2-Thiazolepropanoic acid exhibits several biological activities, including antimicrobial properties and potential roles in modulating enzyme activity. The thiazole moiety is known to interact with biological targets, potentially influencing pathways related to inflammation and infection. Studies have indicated that derivatives of thiazole compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that Fmoc-(S)-2-Thiazolepropanoic acid may also hold promise in cancer therapeutics.

The synthesis of Fmoc-(S)-2-Thiazolepropanoic acid can be accomplished through several methods:

  • Solid-Phase Peptide Synthesis: This method involves attaching the amino acid to a solid support resin, followed by sequential addition of protected amino acids and deprotection steps.
  • Solution Phase Synthesis: Involves traditional organic synthesis techniques where starting materials are reacted in solution to form the desired compound.
  • Multigram Synthesis Protocols: Recent advancements have facilitated the efficient synthesis of Fmoc-protected amino acids in larger quantities using optimized reaction conditions that minimize by-products and maximize yield .

Fmoc-(S)-2-Thiazolepropanoic acid is primarily used in peptide synthesis for research and pharmaceutical applications. Its unique structure allows for the incorporation of thiazole into peptides, which can enhance their stability and biological activity. Additionally, it is utilized in the development of novel therapeutics targeting specific diseases due to its potential bioactivity.

Research has indicated that Fmoc-(S)-2-Thiazolepropanoic acid may interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to elucidate binding affinities and mechanisms. These studies are crucial for understanding how this compound can modulate biological pathways and its potential therapeutic applications.

Several compounds exhibit structural similarities to Fmoc-(S)-2-Thiazolepropanoic acid, particularly those containing thiazole or similar heterocycles. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-TryptophanIndole ring structureKnown for strong fluorescence properties
Fmoc-L-CysteineContains a thiol groupImportant for disulfide bond formation
Fmoc-L-MethionineContains a thioether groupPlays a role in protein synthesis
Fmoc-L-SerineHydroxyl functional groupInvolved in phosphorylation processes
Fmoc-(S)-Thiazolidine-4-carboxylic acidThiazolidine ring structureExhibits different reactivity patterns

Uniqueness of Fmoc-(S)-2-Thiazolepropanoic Acid

The uniqueness of Fmoc-(S)-2-Thiazolepropanoic acid lies in its specific arrangement of sulfur and nitrogen within the thiazole ring, which influences its reactivity and biological interactions differently compared to other amino acids. This structural characteristic may enhance its potential as a building block for peptides with specialized functions in therapeutic applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

394.09872823 g/mol

Monoisotopic Mass

394.09872823 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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